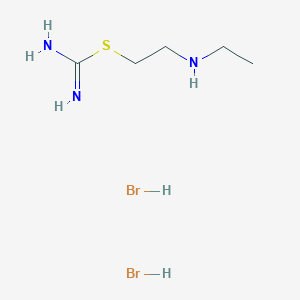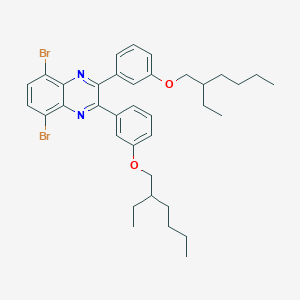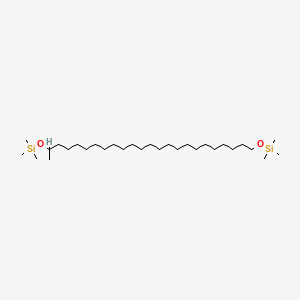
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane is a chemical compound with the molecular formula C30H66O2Si2 and a molecular weight of 515.01 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane typically involves the reaction of trimethylsilyl chloride with a suitable diol under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating its incorporation into different molecular structures. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane can be compared with other similar compounds, such as:
2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane: This compound has a similar structure but with fewer carbon atoms and a different arrangement of silicon and oxygen atoms.
1,2-Bis(trimethylsilyloxy)propane: Another silicon-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
56196-19-1 |
|---|---|
Molekularformel |
C30H66O2Si2 |
Molekulargewicht |
515.0 g/mol |
IUPAC-Name |
trimethyl(24-trimethylsilyloxytetracosan-2-yloxy)silane |
InChI |
InChI=1S/C30H66O2Si2/c1-30(32-34(5,6)7)28-26-24-22-20-18-16-14-12-10-8-9-11-13-15-17-19-21-23-25-27-29-31-33(2,3)4/h30H,8-29H2,1-7H3 |
InChI-Schlüssel |
CEQNVLFUIKWTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


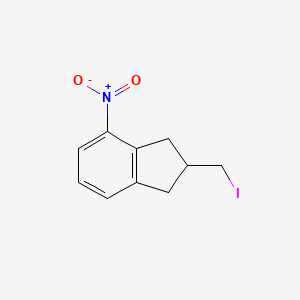

![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
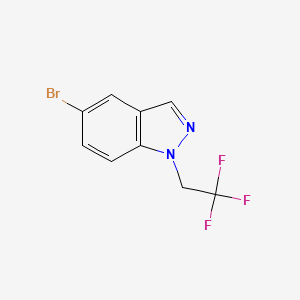
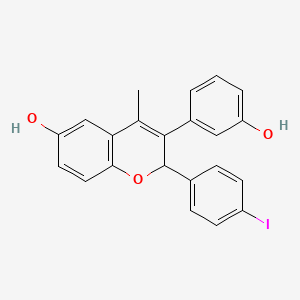
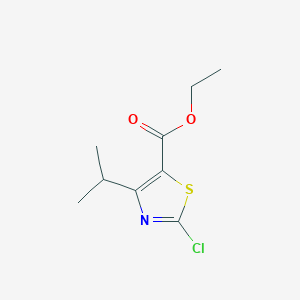

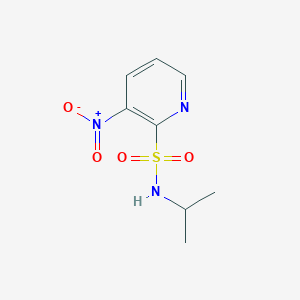
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)


![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
